3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-16(2)15-19-7-5-18(6-8-19)9-14-22(24)23-21-12-10-20(11-13-21)17(3)4/h5-14,16-17H,15H2,1-4H3,(H,23,24)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYLSLRIZOMKMN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide typically involves the reaction of 4-isobutylphenylamine with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the quality of the product. The use of automated systems also helps in minimizing human error and increasing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes.
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The isobutyl and isopropyl groups in the target compound confer high lipophilicity (logP ~5.2), making it more membrane-permeable than derivatives with polar groups (e.g., nitro or hydroxyl) .
- Steric Effects : Bulky substituents like isobutyl may hinder binding to sterically sensitive targets compared to smaller groups (e.g., methoxy) .
Key Observations :
- Anticancer Potential: The target compound’s structural analogs (e.g., dioxopiperidine derivatives) demonstrate kinase inhibition, suggesting a shared mechanism .
- Anti-inflammatory Activity : Polar derivatives (e.g., hydroxyl/methoxy-substituted) exhibit stronger anti-inflammatory effects due to enhanced solubility and target engagement .
Biological Activity
3-(4-Isobutylphenyl)-N-(4-isopropylphenyl)acrylamide, a compound belonging to the class of acrylamides, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 3-(4-Isobutylphenyl)-N-(4-isopropylphenyl)acrylamide
- Molecular Formula : CHNO
Mechanisms of Biological Activity
The biological activity of 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may exert its effects through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens, potentially through disruption of microbial cell membranes.
Anticancer Activity
A study conducted on various cancer cell lines revealed significant antiproliferative effects. The compound was tested against several types of cancer, including breast (MCF-7), colon (HT-29), and leukemia (K562) cell lines. The results are summarized in the table below:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HT-29 | 7.8 | Cell cycle arrest |
| K562 | 3.6 | Inhibition of Bcr-Abl kinase |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, as indicated by a lack of toxicity in normal fibroblast assays.
Antimicrobial Activity
In antimicrobial studies, 3-(4-isobutylphenyl)-N-(4-isopropylphenyl)acrylamide demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results indicate a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Breast Cancer Study : A recent investigation involved treating MCF-7 cells with varying concentrations of the compound. The study found that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Microbial Resistance : A study highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential role in overcoming challenges posed by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
